2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The starting materials might include 4-methoxyphenol, furan derivatives, and oxazole precursors. Common synthetic routes may involve:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the methoxyphenoxy group: This step might involve etherification reactions.
Formation of the oxazole ring: This can be done through cyclization reactions involving nitriles and amines.
Final assembly: The final compound is assembled through condensation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure optimal product formation.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Condensation: Formation of larger molecules through the combination of smaller ones.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Condensation Reagents: Such as acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile: can be compared with other oxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties. These might include:
- Enhanced Stability : Due to specific substituents.
- Increased Biological Activity : Due to unique interactions with molecular targets.
- Versatility in Synthesis : Due to the availability of multiple synthetic routes.
Properties
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-28-18-7-9-19(10-8-18)29-16-20-11-12-22(30-20)24-27-21(15-25)23(31-24)26-14-13-17-5-3-2-4-6-17/h2-12,26H,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNUHHZQEVFPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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